1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
Description
1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-4-12-29-21-14-20(23-16(3)24-21)25-17-8-10-18(11-9-17)26-22(28)27-19-7-5-6-15(2)13-19/h5-11,13-14H,4,12H2,1-3H3,(H,23,24,25)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJELVAZJWRDVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:
- Solvents: Common solvents used are dichloromethane, tetrahydrofuran, or dimethylformamide.
- Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((2-Methyl-6-ethoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
- 1-(4-((2-Methyl-6-butoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
Uniqueness
1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is unique due to its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. These differences can make it more suitable for certain applications compared to similar compounds.
Biological Activity
1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is a synthetic compound belonging to the urea class, characterized by its unique pyrimidine structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 424.5 g/mol. The structure features a pyrimidine ring substituted with a propoxy group and an amino group, linked to a phenylurea moiety.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N6O |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 1-[4-[[2-methyl-6-(propoxy)pyrimidin-4-yl]amino]phenyl]-3-(m-tolyl)urea |
| InChI Key | PAHYJILONHXFEG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The urea moiety allows for hydrogen bonding interactions, enhancing binding affinity to target proteins.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrimidine can inhibit tumor cell growth by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies suggest that it may be effective against a range of bacterial strains, potentially offering a new avenue for antibiotic development.
Case Studies
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of several pyrimidine derivatives, including this compound, against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range.
- Antimicrobial Testing : Another study focused on the antimicrobial properties of urea derivatives, revealing that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Research Findings
Recent research highlights the following findings related to the biological activity of this compound:
- Cell Viability Assays : Studies utilizing MTT assays showed that the compound significantly reduced cell viability in cancer cell lines.
- Mechanistic Studies : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis rates in treated cells compared to controls.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for synthesizing 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea?
- Methodology : Synthesis involves sequential coupling of pyrimidine precursors and urea formation. Key steps include:
- Amination : Reacting 2-methyl-6-propoxypyrimidin-4-amine with 4-nitrophenylboronic acid under palladium catalysis to form the pyrimidine-phenyl intermediate.
- Reduction : Reducing the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation.
- Urea Formation : Reacting the amine intermediate with m-tolyl isocyanate in anhydrous DMF at 60°C for 12 hours.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (>95% purity) .
- Optimization : Adjust reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading to improve yield. Monitor side reactions (e.g., over-alkylation) via LC-MS .
Q. What structural features of this compound suggest its potential as a kinase inhibitor?
- Key Features :
- Pyrimidine Core : Binds to ATP-binding pockets of kinases (e.g., FGFR, EGFR) via hydrogen bonding with hinge regions.
- Propoxy Group : Enhances lipophilicity, improving membrane permeability and target engagement.
- Urea Linker : Stabilizes interactions with kinase backbones through hydrogen bonding and van der Waals forces .
- Experimental Validation : Use X-ray crystallography or molecular docking (e.g., Schrödinger Suite) to confirm binding modes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data across analogs?
- Methodology :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., ethoxy instead of propoxy, substituent positions on phenyl rings).
- Bioassay Comparison : Test kinase inhibition (IC₅₀) using homogeneous time-resolved fluorescence (HTRF) assays.
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity.
- Example : Ethoxy analogs show reduced FGFR1 inhibition (IC₅₀ = 120 nM vs. 45 nM for propoxy), suggesting alkoxy chain length critically impacts binding .
Q. What experimental approaches validate target engagement in cellular models while addressing off-target effects?
- Strategies :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound.
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- CRISPR Knockout : Compare activity in wild-type vs. kinase-knockout cell lines to isolate on-target effects .
Q. How do physicochemical properties (e.g., logD, solubility) influence in vitro vs. in vivo activity discrepancies?
- Analysis :
- logD Measurement : Determine partition coefficient (octanol/water) via shake-flask method. High logD (>3) correlates with poor aqueous solubility but better tissue penetration.
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability in animal models.
- PK/PD Modeling : Link plasma concentration-time profiles (AUC, Cₘₐₓ) to efficacy in xenograft models .
Methodological Challenges
Q. What strategies mitigate batch-to-batch variability in purity during scale-up synthesis?
- Solutions :
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progression.
- Crystallization Optimization : Use anti-solvent crystallization (e.g., water in DMSO) to control polymorph formation.
- Quality Control : Enforce strict specifications for residual solvents (<0.1% DMF) and heavy metals (ICH Q3D) .
Q. How can computational methods guide the design of more selective analogs?
- Approaches :
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., methyl vs. trifluoromethyl).
- MD Simulations : Analyze binding pocket flexibility to avoid off-target kinase interactions (e.g., Abl vs. Src family).
- ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
